molecular formula C19H26ClNO B14671240 beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride CAS No. 37013-30-2

beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride

Katalognummer: B14671240
CAS-Nummer: 37013-30-2
Molekulargewicht: 319.9 g/mol
InChI-Schlüssel: BLVXNGSLGLMKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride: is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a phenyl group attached to a benzeneethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the compound from by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, dimethylamine, and various acids and bases to control the pH. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, potentially altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

37013-30-2

Molekularformel

C19H26ClNO

Molekulargewicht

319.9 g/mol

IUPAC-Name

1-(dimethylamino)-2,3-diphenylpentan-3-ol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-4-19(21,17-13-9-6-10-14-17)18(15-20(2)3)16-11-7-5-8-12-16;/h5-14,18,21H,4,15H2,1-3H3;1H

InChI-Schlüssel

BLVXNGSLGLMKMX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)(C(CN(C)C)C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.